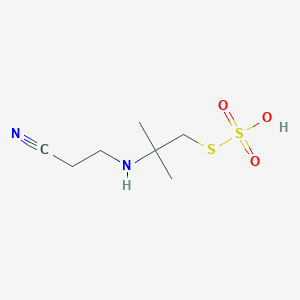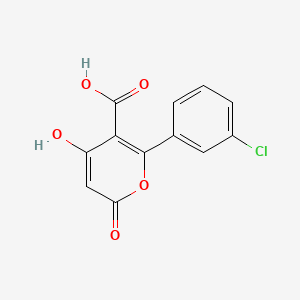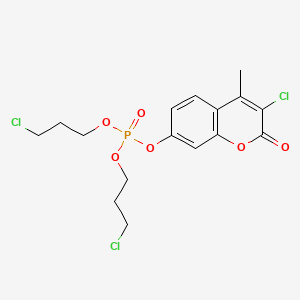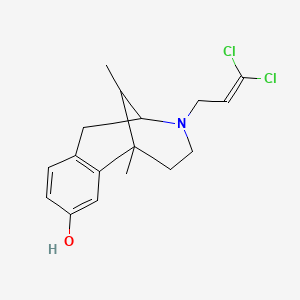![molecular formula C13H14BrNO3 B13829241 Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)
Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate is an organic compound with a complex structure It is characterized by the presence of a bromophenyl group, a hydroxymethylidene group, and a methyliminobutanoate moiety
準備方法
The synthesis of Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.
Hydroxymethylidene addition: The hydroxymethylidene group is introduced through a reaction with formaldehyde or a similar reagent.
Formation of the methyliminobutanoate moiety: This step involves the reaction of the intermediate with methylamine and butanoic acid derivatives under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: This compound can be used in the study of biological pathways and interactions, particularly those involving brominated organic compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate involves its interaction with molecular targets and pathways. The bromophenyl group may interact with specific enzymes or receptors, while the hydroxymethylidene and methyliminobutanoate moieties contribute to the compound’s overall reactivity and binding affinity. These interactions can modulate biological pathways, leading to specific effects at the molecular level.
類似化合物との比較
Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate can be compared with similar compounds such as:
Methyl 4-bromo-2-hydroxybenzoate: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
Methyl 4-fluoro-2-hydroxybenzoate:
Methyl 4-hydroxybenzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C13H14BrNO3 |
|---|---|
分子量 |
312.16 g/mol |
IUPAC名 |
methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate |
InChI |
InChI=1S/C13H14BrNO3/c1-8(15-2)11(13(17)18-3)12(16)9-4-6-10(14)7-5-9/h4-7,16H,1-3H3 |
InChIキー |
DDVAMDPZPJXCEF-UHFFFAOYSA-N |
正規SMILES |
CC(=NC)C(=C(C1=CC=C(C=C1)Br)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


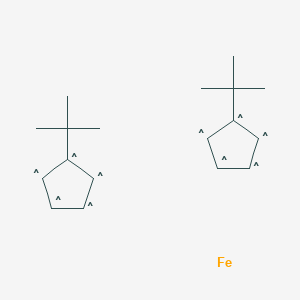
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
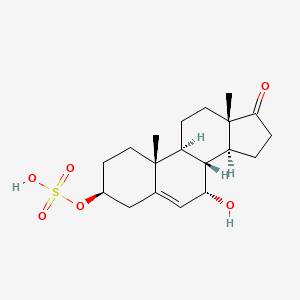
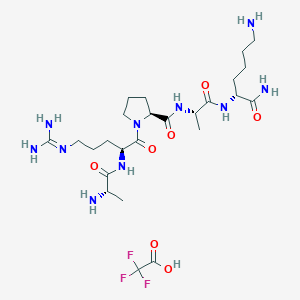

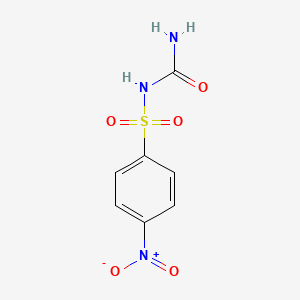
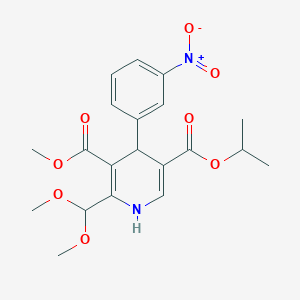
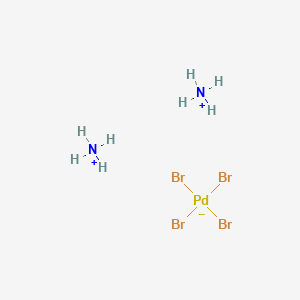
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
